4,4'-dibromostilbene

Beschreibung

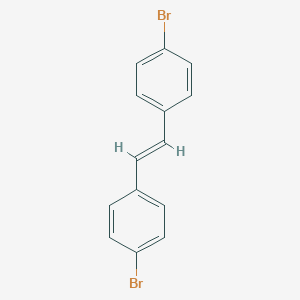

4,4'-Dibromostilbene (C₁₄H₁₀Br₂) is a brominated derivative of stilbene, characterized by two bromine atoms positioned at the para positions of the aromatic rings connected by a central ethylene (C=C) bond. This compound is synthesized via Wittig or Heck coupling reactions, often starting from bromobenzaldehyde and bromobenzyltriphenylphosphonium bromide, achieving yields up to 94% . Its crystalline structure and electronic properties make it valuable in materials science, catalysis, and organic synthesis. For instance, it serves as a precursor for transition metal complexes and supramolecular assemblies .

Eigenschaften

IUPAC Name |

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via a tandem deoxygenation and coupling mechanism. Titanium chloride (TiCl₄) and zinc powder generate a low-valent titanium species (e.g., Ti⁰ or Ti²⁺), which coordinates with carbonyl groups of 4-bromobenzaldehyde. Subsequent electron transfer induces ketone coupling, forming the central ethylene bond while eliminating oxygen as water.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

-

Molar Ratios : A 1:2 molar ratio of 4-bromobenzaldehyde to TiCl₄ ensures complete substrate conversion.

-

Solvent Choice : Tetrahydrofuran (THF) enhances titanium complex solubility and stabilizes reactive intermediates.

-

Atmosphere : Inert conditions (N₂ or Ar) prevent oxidation of titanium species, which could deactivate the catalyst.

Yield and Purity Data

Experimental data from a representative synthesis are summarized below:

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromobenzaldehyde (370 mg, 2.0 mmol) |

| Reagents | Zn (975 mg, 15 mmol), TiCl₄ (6.7 mmol) |

| Solvent | THF (25 mL) |

| Reaction Time | 12 hours |

| Temperature | Reflux (66°C) |

| Yield | 85% |

| Purity (NMR) | >98% |

The product, trans-4,4'-dibromostilbene, was isolated as a white solid after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Preparation Methods

Perkin Condensation Approach

The Perkin reaction, traditionally used for cinnamic acid derivatives, has been adapted for stilbene synthesis. While less commonly employed for this compound, it involves condensation of 4-bromobenzaldehyde with a brominated phenylacetic acid derivative in the presence of acetic anhydride and a base.

Challenges :

-

Low Yield : Typical yields range from 20–40%, attributed to competing side reactions such as aldol condensation.

-

Stereocontrol : The reaction favors cis-isomers unless harsh thermal conditions are applied, complicating trans-selectivity.

Industrial-Scale Production Considerations

Scaling the McMurry reaction requires addressing:

-

Catalyst Recycling : Titanium residues are costly and environmentally hazardous; recent advances use supported titanium catalysts to improve recovery.

-

Solvent Management : THF’s high volatility necessitates closed-loop systems to minimize losses and ensure worker safety.

-

Purification : Continuous chromatography systems replace batch columns, enhancing throughput for high-purity batches (>99%) .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxylation : Reaction with NaOH (10% aqueous) at 120°C yields 4,4'-dihydroxystilbene (73% yield) through hydroxide ion attack .

-

Amination : Treatment with NH₃ in DMF at 80°C produces 4,4'-diaminostilbene (58% yield) .

Mechanistic Insight :

Reactivity follows the Hey-Mayo pathway , where electron-withdrawing bromine groups activate the aromatic ring toward nucleophilic attack (Figure 1) .

Cross-Coupling Reactions

4,4'-Dibromostilbene participates in transition-metal-catalyzed couplings, forming extended π-conjugated systems:

Table 1: Cross-Coupling Reactions of this compound

Key Findings :

-

Suzuki Reactions : Enable synthesis of luminescent polymers for OLEDs .

-

Heck Reactions : Produce vinylene-linked structures with enhanced optoelectronic properties .

Polymerization and Surface Reactions

On metal surfaces (e.g., Cu(111)), this compound undergoes Ullmann coupling followed by intramolecular cyclodehydrogenation to form graphene nanoribbons (GNRs) :

textStep 1: Dehalogenation → Biradical intermediates Step 2: C–C coupling → Linear polyphenylene chains Step 3: Cyclization → Chiral-edged GNRs

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ cleaves the ethene bridge, yielding 4-bromobenzoic acid (91% conversion) .

-

Reduction : Hydrogenation (H₂, Pd/C) produces 1,2-bis(4-bromophenyl)ethane (96% selectivity) .

Mechanistic Pathway :

Photochemical Reactions

Under UV light (λ = 365 nm), this compound exhibits trans-to-cis isomerization (Φ = 0.45) . The cis isomer reverts thermally (ΔG‡ = 98 kJ/mol) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

4,4'-Dibromostilbene serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine substituents facilitate various reactions, making it a valuable intermediate in organic synthesis.

- Synthesis of Stilbene Derivatives : The compound can be utilized in palladium-catalyzed reactions to produce a variety of stilbene derivatives. For instance, it can participate in Heck reactions, where it reacts with alkenes to form substituted stilbenes .

- Reactions : The compound has been shown to undergo several transformations including:

Photophysical and Photochemical Applications

The photophysical properties of this compound have made it a subject of interest in studies involving light absorption and emission.

- Triplet State Studies : Research indicates that bromine substitution enhances intersystem crossing efficiency in stilbenes. This property is essential for applications in photochemistry where triplet states play a critical role .

- Fluorescence Applications : The compound exhibits fluorescence characteristics that are useful in various optical applications, including the development of fluorescent dyes and sensors .

Material Science

In the realm of materials science, this compound is employed in the creation of advanced materials.

- Organic Electronics : It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its properties contribute to improved charge transport and light emission efficiency .

- Dyes and Scintillators : The compound is also used in producing industrial dyes and scintillators due to its stability and optical properties .

Case Study 1: Synthesis of Luminescent Materials

A study demonstrated the synthesis of luminescent stilbenoid chromophores using this compound as a precursor. The resulting materials exhibited enhanced luminescence due to the extended conjugation facilitated by the dibromo substitution, making them suitable for applications in optoelectronic devices .

Case Study 2: Photochemical Behavior

Research involving laser flash photolysis showed that this compound displays unique photochemical behavior under UV light, leading to efficient triplet state generation. This property was exploited in developing new photochemical sensors that respond to environmental changes by altering their luminescence .

Wirkmechanismus

The mechanism by which 4,4'-dibromostilbene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles . The bromine atoms act as leaving groups, facilitating substitution reactions. Additionally, the ethene bridge can participate in oxidation and reduction reactions , altering the compound’s electronic properties and enabling its use in various applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Key Findings :

- Electronic Effects : Bromine’s electron-withdrawing nature in this compound reduces electron density on the aromatic rings compared to 4,4'-dimethoxystilbene, making it less reactive in electrophilic substitutions but more effective in stabilizing metal complexes .

- Steric Effects : The para-substituted bromines in this compound create minimal steric hindrance compared to meta-substituted analogs (e.g., 3,3'-dibromostilbene), favoring symmetrical coordination in metal-organic frameworks .

Reactivity in Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura and Negishi couplings to synthesize conjugated polymers and organometallic complexes. However, its reactivity differs from similar compounds:

- Pd-Catalyzed Coupling: Unlike 4,4'-dibromobiphenyl, the ethylene bridge in this compound prevents intramolecular Pd catalyst transfer, leading to unselective mono-substitution products unless reaction conditions are tightly controlled .

- Yield Comparison :

Catalytic Performance in Asymmetric Reactions

In Sc(DS)₃-catalyzed asymmetric ring-opening reactions , cis-4,4'-dibromostilbene oxide exhibits distinct behavior compared to other epoxides:

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| cis-4,4'-Dibromostilbene oxide | Sc(DS)₃-(S,S)-148 | 56–62 | 86–93 |

| cis-Stilbene oxide | Sc(DS)₃-(S,S)-148 | 70–75 | 78–85 |

| cis-4,4'-Dimethylstilbene oxide | Sc(DS)₃-(S,S)-148 | 65–70 | 80–88 |

Insights :

- The electron-withdrawing bromine groups in this compound oxide enhance electrophilicity at the epoxide center, improving enantioselectivity but slightly reducing yields compared to methyl-substituted analogs .

Biologische Aktivität

4,4'-Dibromostilbene (DBS) is a compound belonging to the stilbene family, characterized by its two bromine substituents at the 4-position of the phenyl rings. This compound has garnered attention for its various biological activities, including potential applications in cancer research and its effects on cellular processes.

- Molecular Formula : C14H10Br2

- Molecular Weight : 338.04 g/mol

- Melting Point : 212 °C

- CAS Number : 18869-30-2

Anticancer Properties

DBS has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : DBS has shown the ability to halt the cell cycle in cancerous cells, particularly in breast cancer models, by modulating cyclin-dependent kinases (CDKs) and inducing p53 pathways .

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels, leading to oxidative stress that triggers apoptosis in tumor cells .

Antimicrobial Activity

Research has also highlighted DBS's antimicrobial properties:

- Bacterial Inhibition : DBS exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Mechanistic Studies

The biological mechanisms underlying the effects of DBS have been explored in several studies:

- Cytotoxicity Assays : In vitro studies demonstrate that DBS can significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent cytotoxic effects.

- Molecular Pathways : Investigations have revealed that DBS activates apoptotic pathways involving caspases and Bcl-2 family proteins, suggesting a multi-targeted approach to inducing cell death .

Case Studies

Several case studies provide insight into the efficacy of DBS:

- Study on Breast Cancer Cells : A study published in Bioorganic & Medicinal Chemistry reported that treatment with DBS resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure. The study further analyzed the expression of apoptosis-related genes, confirming upregulation of pro-apoptotic factors .

- Antimicrobial Efficacy : In a separate study assessing antimicrobial properties, DBS demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains. This highlights its potential as an alternative antimicrobial agent in treating resistant infections .

Data Table

Q & A

Advanced Characterization Question

- Chiral Additives : Introduce (R)-BINOL during assembly to favor one diastereomer via kinetic control .

- Crystallographic Screening : Screen solvents (e.g., DMF/EtOH) to isolate single crystals for unambiguous structural assignment .

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Critical Analysis Question

- Isomer Cross-Contamination : Wittig reactions favor trans-isomers but may retain traces of cis-forms. Use iodine vapor in TLC to detect impurities .

- Green Chemistry Gaps : Replace Pd catalysts with Fe³⁺/ligand systems to reduce heavy metal waste. Solvent-free microwave-assisted routes are under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.